N-[(5-bromofuran-2-yl)methyl]-N-methyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
Description
N-[(5-Bromofuran-2-yl)methyl]-N-methyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core substituted with a 5-bromofuran-2-ylmethyl group, a methyl group at the amide nitrogen, and a propargyl (prop-2-yn-1-yl) group at the piperidine nitrogen. This structure combines heterocyclic, alkyne, and carboxamide functionalities, which are common in medicinal chemistry for targeting enzymes or receptors. The propargyl group could contribute to metabolic stability or act as a click chemistry handle for bioconjugation .
Properties
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-N-methyl-1-prop-2-ynylpiperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O2/c1-3-8-18-9-6-12(7-10-18)15(19)17(2)11-13-4-5-14(16)20-13/h1,4-5,12H,6-11H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFFBVOQHBZFRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(O1)Br)C(=O)C2CCN(CC2)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(5-bromofuran-2-yl)methyl]-N-methyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. Its unique structure, featuring a bromofuran moiety and a propynyl group, suggests potential biological activities that merit investigation. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and related case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Key Properties:
- Molecular Formula: C13H15BrN2O2
- Molecular Weight: 303.17 g/mol
The biological activity of this compound is hypothesized to involve interactions with specific biological targets through non-covalent interactions such as hydrogen bonding and π–π stacking. The presence of the piperidine ring suggests potential interactions with neurotransmitter receptors, which may contribute to its pharmacological effects.
1. Anticancer Activity
Recent studies indicate that piperidine derivatives exhibit promising anticancer properties. For example, compounds structurally similar to N-[(5-bromofuran-2-yl)methyl]-N-methyl-1-(prop-2-yn-1-yl)piperidine have shown cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells . These compounds often induce apoptosis and inhibit tumor growth.
2. Neuroprotective Effects
Research has also highlighted the potential neuroprotective effects of piperidine derivatives in models of neurodegenerative diseases. Compounds with similar structures have demonstrated dual cholinesterase inhibition and antioxidant properties, suggesting that N-[(5-bromofuran-2-yl)methyl]-N-methyl-1-(prop-2-yn-1-yl)piperidine could be explored for Alzheimer's disease treatment .
Case Study 1: Anticancer Efficacy
In a study examining the efficacy of various piperidine derivatives against cancer cell lines, N-(propynyl)-piperidine derivatives demonstrated significant cytotoxicity compared to standard chemotherapeutic agents. The study utilized the MTT assay to evaluate cell viability, revealing that these compounds could reduce cell proliferation effectively .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| N-(propynyl)-piperidine | 15 | FaDu |
| Bleomycin | 20 | FaDu |
Case Study 2: Neuroprotective Activity
Another investigation assessed the neuroprotective properties of piperidine derivatives in an oxidative stress model. The results indicated that these compounds could mitigate neuronal cell death induced by oxidative stress, highlighting their potential in treating neurodegenerative disorders .
| Compound | Protection (%) | Model |
|---|---|---|
| N-(propynyl)-piperidine | 75 | Oxidative Stress Model |
| Control (No Treatment) | 30 | Oxidative Stress Model |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis
The compound’s structural analogs can be grouped based on modifications to the piperidine-carboxamide core, aromatic substituents, or alkyne groups:
Functional Group Impact
- 5-Bromofuran vs. Other Aromatic Groups: The bromofuran in the target compound may confer stronger halogen bonding compared to non-halogenated furans (e.g., in ’s furan-sulfamoyl derivatives) or phenyl groups (e.g., in ’s fluorobenzyl analogs). Bromine’s electronegativity could enhance interactions with hydrophobic enzyme pockets .
- Propargyl vs. Alkyl/Aryl Groups: The propargyl group’s linear geometry and alkyne reactivity contrast with bulkier substituents like naphthylethyl () or phenylquinoline (). This may reduce steric hindrance, improving target accessibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
